S-Acetyl-PEG8-OH

PROTAC Linker Chain Length Spatial Reach

S-Acetyl-PEG8-OH (CAS 1334177-81-9) is a heterobifunctional polyethylene glycol (PEG) linker defined by its S-acetyl protected thiol terminus and a free hydroxyl group, bridged by exactly eight ethylene oxide (PEG8) repeat units. This discrete structure, with a precise molecular weight of 428.54 g/mol, distinguishes it from polydisperse PEGs and positions it as a foundational building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates.

Molecular Formula C18H36O9S
Molecular Weight 428.5 g/mol
CAS No. 1334177-81-9
Cat. No. B610656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Acetyl-PEG8-OH
CAS1334177-81-9
SynonymsS-acetyl-PEG8-alcohol
Molecular FormulaC18H36O9S
Molecular Weight428.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3
InChIKeyPGTIAXGQNCASCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-Acetyl-PEG8-OH (CAS 1334177-81-9): Baseline Profile for PEG-Based PROTAC Linker Procurement


S-Acetyl-PEG8-OH (CAS 1334177-81-9) is a heterobifunctional polyethylene glycol (PEG) linker defined by its S-acetyl protected thiol terminus and a free hydroxyl group, bridged by exactly eight ethylene oxide (PEG8) repeat units . This discrete structure, with a precise molecular weight of 428.54 g/mol, distinguishes it from polydisperse PEGs and positions it as a foundational building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates . The compound's function is to provide a flexible, hydrophilic spacer of a defined length, enabling the controlled installation of a thiol handle for subsequent conjugation, following deprotection with agents such as hydroxylamine .

Why S-Acetyl-PEG8-OH Cannot Be Generically Substituted by Other PEG Linkers in Bioconjugation


The performance of a PROTAC or bioconjugate is exquisitely sensitive to the length and nature of its linker [1]. Substituting S-Acetyl-PEG8-OH with a different PEG chain length (e.g., PEG4 or PEG12) or a different protecting group is not a benign change; it directly alters the spatial distance between binding moieties, the conjugate's hydrophilicity, and its resulting pharmacokinetic and pharmacodynamic profile . Consequently, this can destabilize the ternary complex formation required for target degradation or affect the solubility and in vivo behavior of the therapeutic entity [1]. The following quantitative evidence demonstrates that the specific attributes of the PEG8 spacer and terminal functionality in S-Acetyl-PEG8-OH create a unique, non-fungible profile essential for optimized conjugation strategies.

Quantitative Evidence Guide for S-Acetyl-PEG8-OH: Differentiated Performance Data vs. Comparators


PEG Chain Length Defines Spatial Reach: S-Acetyl-PEG8-OH vs. S-Acetyl-PEG4-Boc

The PEG chain length directly dictates the spatial separation between ligands in a PROTAC molecule. S-Acetyl-PEG8-OH provides an extended spacer compared to shorter analogs like S-Acetyl-PEG4-Boc . This difference is critical for effective ternary complex formation. S-Acetyl-PEG8-OH, with eight ethylene oxide units, offers a calculated extended chain length significantly greater than the four units found in S-Acetyl-PEG4-Boc, enabling it to bridge binding pockets that shorter linkers cannot effectively span .

PROTAC Linker Chain Length Spatial Reach

S-Acetyl Protection Enables Controlled Thiol Deprotection: S-Acetyl-PEG8-OH vs. Free Thiol Linkers

The S-acetyl protecting group on S-Acetyl-PEG8-OH provides a strategic advantage over linkers with a free thiol. The protected form prevents premature oxidation and disulfide formation during synthesis and storage, ensuring that the reactive sulfhydryl is generated on-demand. Deprotection is efficiently achieved using hydroxylamine hydrochloride under mild conditions (e.g., aqueous buffer) . This contrasts with free thiol linkers, which are prone to dimerization and may require reducing agents like DTT or TCEP to maintain reactivity, adding complexity to conjugation workflows .

Bioconjugation Thiol Chemistry Deprotection

Defined PEG8 Moiety Confers Reproducible Hydrophilicity: S-Acetyl-PEG8-OH vs. Alkyl or Mixed Linkers

The precise PEG8 chain in S-Acetyl-PEG8-OH provides a quantifiable and reproducible enhancement in aqueous solubility compared to non-PEGylated or shorter alkyl-based linkers. Vendor specifications indicate the compound is soluble in polar organic solvents like DMSO and also exhibits increased water solubility due to its hydrophilic PEG chain [1]. This contrasts with hydrophobic alkyl linkers, which can precipitate in aqueous media and lead to aggregation of the final bioconjugate, a common failure point in conjugate synthesis .

Solubility Hydrophilicity PEGylation

High Purity Grade Ensures Reproducible Conjugation: S-Acetyl-PEG8-OH vs. Lower-Grade PEG Reagents

The purity of the PEG linker is a critical, often overlooked factor in the success of bioconjugation. S-Acetyl-PEG8-OH is routinely supplied with a guaranteed purity of ≥98% or 98% by multiple reputable vendors . This high purity minimizes the presence of polydisperse impurities or unreacted intermediates that can lead to heterogeneous conjugates, inconsistent biological activity, and failed reproducibility in both research and development settings. Lower-grade PEG reagents, which may contain significant levels of PEG oligomers, can compromise the integrity of the final product .

Purity Quality Control Reproducibility

High-Value Application Scenarios for S-Acetyl-PEG8-OH Based on Differentiated Properties


Precision PROTAC Synthesis Requiring Defined Spatial Orientation

S-Acetyl-PEG8-OH is optimally suited for the synthesis of PROTACs where a specific, intermediate linker length is required to induce a stable ternary complex. The precise 8-unit PEG spacer (approx. 28.8 Å) provides the critical distance to bridge the E3 ligase binding pocket and the target protein's surface, an outcome that cannot be reliably achieved with shorter (e.g., PEG4) or longer (e.g., PEG12) linkers . This length is within the ideal range for many PROTAC designs, facilitating effective ubiquitination and subsequent degradation [1].

Controlled Site-Specific Bioconjugation via Sequential Deprotection

This linker is ideal for multi-step conjugation strategies requiring sequential unmasking of reactive handles. The S-acetyl protected thiol remains inert during initial reactions with the hydroxyl terminus (e.g., activation and coupling to an amine-containing ligand). The thiol is then cleanly and efficiently deprotected using mild hydroxylamine treatment, enabling a second, chemoselective conjugation step with a maleimide or haloacetyl-modified payload . This temporal control is superior to using a free thiol linker, which would require protection/deprotection cycles or risk self-reaction.

Improving Solubility and Reducing Aggregation of Hydrophobic Payloads

S-Acetyl-PEG8-OH is a strategic procurement choice for conjugating highly hydrophobic small molecules, peptides, or nucleic acid cargos. The hydrophilic PEG8 spacer acts as a solubilizing tag, enhancing the aqueous dispersibility of the resulting conjugate . This is a critical advantage for maintaining the conjugate in a monomeric, bioactive state and preventing non-specific aggregation that can lead to poor pharmacokinetics or false-positive results in biological assays, a common pitfall when using alkyl or short, rigid linkers [2].

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